N-{1-nitro-2-naphthyl}-4-methylbenzamide
Description
N-{1-nitro-2-naphthyl}-4-methylbenzamide is a benzamide derivative featuring a 4-methylbenzamide core linked to a 1-nitro-2-naphthyl substituent via an amide bond. The nitro group at the 1-position of the naphthyl ring introduces strong electron-withdrawing effects, while the 4-methyl group on the benzamide moiety contributes steric bulk and lipophilicity. While direct synthesis or characterization data for this compound are absent in the provided evidence, analogous benzamide derivatives (e.g., 4-methylbenzamide-based structures) have been extensively studied for their biological activities, including kinase inhibition and antimicrobial effects .
Properties
Molecular Formula |
C18H14N2O3 |
|---|---|
Molecular Weight |
306.3 g/mol |
IUPAC Name |
4-methyl-N-(1-nitronaphthalen-2-yl)benzamide |
InChI |
InChI=1S/C18H14N2O3/c1-12-6-8-14(9-7-12)18(21)19-16-11-10-13-4-2-3-5-15(13)17(16)20(22)23/h2-11H,1H3,(H,19,21) |
InChI Key |
QFYVOGJHEHLLDS-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Selected Benzamide Derivatives
| Compound Name | Substituents on Benzamide | Substituents on Amide-Linked Group | Key Properties |
|---|---|---|---|
| N-{1-nitro-2-naphthyl}-4-methylbenzamide | 4-methyl | 1-nitro-2-naphthyl | Electron-deficient, high polarity |
| 4-Bromo-N-(1-naphthyl)benzamide | 4-bromo | 1-naphthyl | Halogenated, moderate electron-withdraw |
| N-(tert-butyl)-4-methylbenzamide | 4-methyl | tert-butyl | Sterically bulky, lipophilic |
| N-(dibenzylcarbam-thioyl)-4-methylbenzamide | 4-methyl | dibenzylcarbam-thioyl | Metal-coordinating, antimicrobial |
The nitro group in this compound distinguishes it from halogenated analogs like 4-bromo-N-(1-naphthyl)benzamide (), which exhibit weaker electron-withdrawing effects.
Anticancer Potential
4-Methylbenzamide derivatives, such as those in , demonstrate kinase inhibitory activity against PDGFRα, Abl, and BRAF through ATP-competitive binding. The nitro group in this compound may enhance binding to kinases with polar active sites, though its larger substituent could reduce compatibility with sterically restricted pockets .
Antimicrobial Activity
N-(dibenzylcarbam-thioyl)-4-methylbenzamide () and its metal complexes show notable antifungal and antibacterial effects. The nitro group in the target compound may confer oxidative stress-mediated toxicity, akin to nitro-containing antibiotics, but its efficacy would depend on nitroreductase activation pathways .
Research Findings and Implications
- Steric Effects : The 1-nitro-2-naphthyl group may limit binding to compact targets compared to smaller substituents like tert-butyl ().
- Biological Compatibility : While nitro groups can improve target affinity, they may also increase metabolic instability or toxicity, as seen in nitroaromatic drug candidates .
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